molecular formula C18H19ClO B12597161 1-Chloro-2-(4-ethoxy-1-phenylbut-1-EN-1-YL)benzene CAS No. 649559-73-9

1-Chloro-2-(4-ethoxy-1-phenylbut-1-EN-1-YL)benzene

Cat. No.: B12597161
CAS No.: 649559-73-9
M. Wt: 286.8 g/mol
InChI Key: RZXYLKAWVZDYOG-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene is a chemical compound with a complex structure, characterized by the presence of a chloro group, an ethoxy group, and a phenylbutenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene typically involves a multi-step process. One common method includes the alkylation of a benzene derivative with an appropriate alkyl halide under Friedel-Crafts conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxy derivatives, amine derivatives.

Scientific Research Applications

1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(4-methoxy-1-phenylbut-1-en-1-yl)benzene
  • 1-Chloro-2-(4-ethoxy-1-phenylbut-1-en-1-yl)benzene
  • 1-Chloro-2-(4-ethoxy-1-phenylprop-1-en-1-yl)benzene

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Properties

CAS No.

649559-73-9

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

IUPAC Name

1-chloro-2-(4-ethoxy-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C18H19ClO/c1-2-20-14-8-12-16(15-9-4-3-5-10-15)17-11-6-7-13-18(17)19/h3-7,9-13H,2,8,14H2,1H3

InChI Key

RZXYLKAWVZDYOG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC=C(C1=CC=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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